(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol
Overview
Scientific Research Applications
Crystal Structures and Emission Properties
Research on related compounds shows the impact of electron-donating groups on π-delocalization in conjugate systems, with studies on BF2 complexes revealing insights into chromisms, aggregation-induced emission (AIE), and self-assembly effects. These properties are crucial for understanding the molecular interactions and designing materials with specific optical properties (Galer et al., 2014).
Chemical Reactivity and Conformational Analysis
Comparative studies on conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers provide evidence against intramolecular hydrogen bonding in allylic alcohols. This research is essential for predicting reaction outcomes and designing molecules with desired reactivity and stereochemistry (Kahn & Hehre, 1987).
Aromatic Ring Cleavage in Lignin Model Compounds
Investigations into the aromatic ring cleavage of phenolic lignin model compounds by laccase from Coriolus versicolor offer insights into the degradation mechanisms of lignin, a major component of plant biomass. This research is crucial for developing sustainable methods for lignin valorization (Kawai et al., 1988).
Rh(III)-Catalyzed Directed C-H Olefination
The development of efficient Rh(III)-catalyzed oxidative olefination processes by directed C-H bond activation showcases advances in catalysis, with implications for the synthesis of complex molecules and pharmaceuticals (Rakshit et al., 2011).
Tubulin Polymerization Inhibition
Research on indenopyrazoles, including derivatives structurally similar to "(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol", has identified compounds with promising antiproliferative activity against human cancer cells by inhibiting tubulin polymerization. Such studies are vital for drug discovery and understanding the mechanisms of action of potential anticancer agents (Minegishi et al., 2015).
Properties
IUPAC Name |
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGAIAOOXUVAD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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